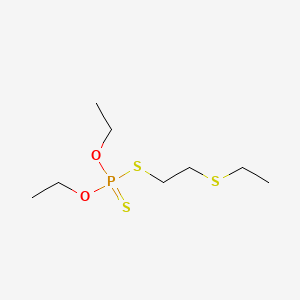
Anhídrido dodecenilsuccínico
Descripción general
Descripción
Dodecenylsuccinic anhydride is a long-chained aliphatic anhydride composed of a dodecenyl (C12) chain attached to a succinic acid backbone. This compound is known for its versatility in various chemical reactions, including esterification, amidation, and ring-opening reactions . It is widely used as a cross-linking agent, hardener for curing epoxy resins, and in the synthesis of hydrogels for drug delivery .
Aplicaciones Científicas De Investigación
Dodecenylsuccinic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent and hardener for epoxy resins.
Biology: Utilized in the synthesis of hydrogels for drug delivery.
Medicine: Employed in the coating of medical devices to enhance biocompatibility.
Industry: Used in the production of high-performance biosurfactants for oil recovery and sludge remediation.
Mecanismo De Acción
Target of Action
Dodecenylsuccinic anhydride (DDSA) is a long-chained aliphatic anhydride . It primarily targets polysaccharide components of various substrates, such as starch and chitosan , due to its ability to undergo esterification, amidation, and ring-opening reactions .
Mode of Action
DDSA interacts with its targets through chemical reactions. Specifically, the anhydride group in DDSA reacts with the hydroxyl groups in polysaccharides, leading to the formation of ester bonds . This interaction modifies the polysaccharide structure, enhancing its hydrophobicity .
Biochemical Pathways
The primary biochemical pathway affected by DDSA involves the modification of polysaccharides. The esterification of polysaccharides by DDSA leads to the formation of hydrophobic domains, which can encapsulate and retain hydrophobic drugs . This process is crucial in the synthesis of hydrogels for drug delivery .
Pharmacokinetics
Its application in drug delivery systems suggests that its bioavailability and pharmacokinetics can be influenced by the properties of the encapsulated drug and the polysaccharide matrix .
Result of Action
The molecular effect of DDSA’s action is the modification of polysaccharide structures, resulting in the formation of hydrophobic domains . On a cellular level, this can enhance the delivery and retention of hydrophobic drugs, potentially improving the efficacy of drug therapies .
Action Environment
The action of DDSA can be influenced by environmental factors. For instance, the pH and particle concentration of the aqueous solution can affect the stability of DDSA emulsions . Furthermore, DDSA shows good dispersion stability in both nonpolar and polar base oils, suggesting its versatility in different environments .
Análisis Bioquímico
Biochemical Properties
Dodecenylsuccinic anhydride can undergo esterification, amidation, and ring-opening reactions . It is used as a surface modifier to further modify amino-functionalized silica nanoparticles . The modified nanoparticles showed good dispersion stability in both nonpolar and polar base oils .
Cellular Effects
Dodecenylsuccinic anhydride has been used to modify collagen hydrogels to fabricate skin wound dressings . It has also been used to synthesize modified chitosan hydrogels useful for the sustained local delivery of drugs . This modification enhances the hydrophobicity of chitosan, allowing it to better encapsulate and retain hydrophobic drugs .
Molecular Mechanism
The molecular mechanism of Dodecenylsuccinic anhydride involves its interaction with other molecules through esterification, amidation, and ring-opening reactions . It can react with water to form dodecenylsuccinic acid .
Temporal Effects in Laboratory Settings
The shelf life of Dodecenylsuccinic anhydride is achieved kinetically, in most cases via the addition of surfactants such as cationic starch or a synthetic polymer . Salt in the Dodecenylsuccinic anhydride emulsification process restrained the hydrolytic action of Dodecenylsuccinic anhydride effectively and sustained the sizing performance of Dodecenylsuccinic anhydride even 5 hours after the emulsion preparation .
Metabolic Pathways
Dodecenylsuccinic anhydride is involved in the esterification, amidation, and ring-opening reactions
Transport and Distribution
It is known that the modification of montmorillonite nanoparticle with sodium fluoride decreases the interfacial tension between Dodecenylsuccinic anhydride and aqueous dispersion, which benefits the preparation of Dodecenylsuccinic anhydride-in-water emulsions with enhanced stability, small droplet size, and improved hydrolysis resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dodecenylsuccinic anhydride typically involves the reaction of polyisobutylene with maleic anhydride in the presence of a catalyst and an initiator. The reaction is carried out at high temperatures, followed by distillation to obtain the final product . The process is efficient, cost-effective, and yields a high-quality product.
Industrial Production Methods: In industrial settings, dodecenylsuccinic anhydride is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The product is then purified and packaged for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Dodecenylsuccinic anhydride undergoes several types of chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Ring-Opening Reactions: The anhydride ring can be opened under various conditions.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and an acid catalyst.
Amidation: Involves amines and may require a base or acid catalyst.
Ring-Opening Reactions: Can be induced by nucleophiles such as water or alcohols.
Major Products:
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Carboxylic Acids: Formed from ring-opening reactions with water.
Comparación Con Compuestos Similares
Succinic Anhydride: A simpler anhydride with similar reactivity but lacks the long aliphatic chain.
Octenylsuccinic Anhydride: Similar structure but with an octenyl chain instead of a dodecenyl chain.
Itaconic Anhydride: Contains a different backbone structure but similar reactivity.
Uniqueness: Dodecenylsuccinic anhydride is unique due to its long aliphatic chain, which imparts hydrophobic properties and enhances its ability to modify polymers and other materials. This makes it particularly useful in applications requiring improved flexibility and toughness .
Propiedades
IUPAC Name |
3-[(E)-dodec-1-enyl]oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h11-12,14H,2-10,13H2,1H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRNUXJQQFPNMN-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C/C1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893538 | |
| Record name | 3-[(1E)-1-Dodecen-1-yl]dihydro-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, light-yellow viscous liquid; [Hawley] Solid; mp = 30 deg C; [IUCLID] Clear, very deep yellow viscous liquid; [MSDSonline] | |
| Record name | Dodecenylsuccinic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5050 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
LIGHT-YELLOW, CLEAR, VISCOUS OIL; BP= 180-182 °C @ 5 MM HG; DENSITY= 1.002 @ 75 °C; FLASH POINT= 352 °F OC; VISCOSITY 400 CENTIPOISES @ 20 °C, 15.5 CENTIPOISES @ 70 °C /BRANCHED CHAIN/ | |
| Record name | DODECENYLSUCCINIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4374 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
25377-73-5, 119295-58-8 | |
| Record name | Dodecenylsuccinic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025377735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Furandione, 3-(1-dodecenyl)dihydro-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Furandione, 3-(dodecen-1-yl)dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-[(1E)-1-Dodecen-1-yl]dihydro-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecenylsuccinic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-FURANDIONE, 3-(1-DODECENYL)DIHYDRO-, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALQ23WB445 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DODECENYLSUCCINIC ANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4374 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















